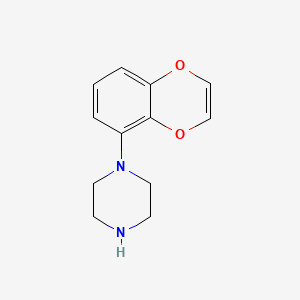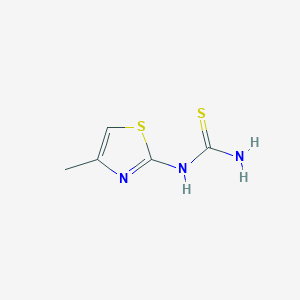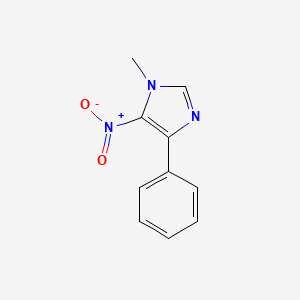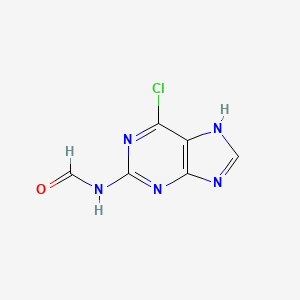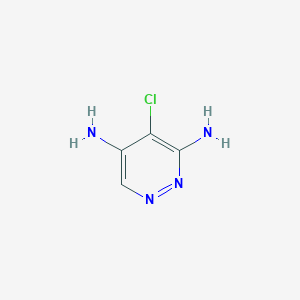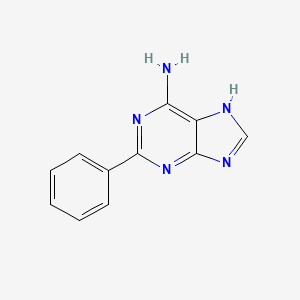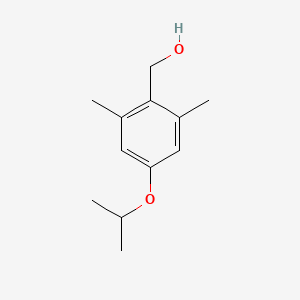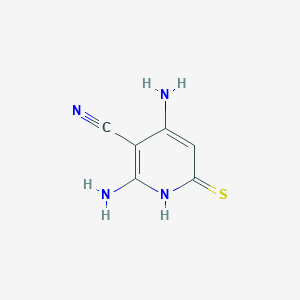![molecular formula C11H10N2O2 B3348044 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione CAS No. 1501-32-2](/img/structure/B3348044.png)
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione
説明
“3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione” is a type of pyrroloquinoxaline, a class of compounds that have been characterized with respect to a broad range of biological properties . Derivatives of pyrroloquinoxalines have been studied as antiparasitic (antimalarial, anti-Leishmania) agents, and data have been obtained on their antifungal activity .
Synthesis Analysis
The synthesis of pyrroloquinoxalines has been accomplished by using various approaches to the formation of the pyrazine ring . One of these approaches involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . The synthesis of the pyrroloquinoxalinic core was employed following the Pictet–Spengler reaction, using the surfactant p-dodecylbenzene sulphonic acid (p-DBSA), as a catalyst .Molecular Structure Analysis
The molecular structure of “3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione” is complex, with a pyrroloquinoxaline core. The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione” are complex and involve multiple steps. These include the intramolecular cyclization of functionalized N-phenylpyrroles .将来の方向性
The future directions for research on “3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione” and its derivatives could include further exploration of their biological properties and potential therapeutic applications . Additionally, the development of new, simple methods for the preparation of pyrroloquinoxaline derivatives could be a promising area of research .
特性
IUPAC Name |
2,3,3a,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-5-9-11(15)12-7-3-1-2-4-8(7)13(9)10/h1-4,9H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGJFWHMDVHJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione | |
CAS RN |
1501-32-2 | |
| Record name | 3,3a-Dihydropyrrolo(1,2-a)quinoxaline-1,4(2H,5H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(E)-Hydrazinylidenemethyl]-7H-purine](/img/structure/B3347965.png)

